2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic organic compound characterized by its unique structure containing both chlorine and nitrogen atoms. Its chemical formula is with a molecular weight of approximately 213.03 g/mol. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of Janus kinase inhibitors, which are significant in treating autoimmune diseases such as rheumatoid arthritis .
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile belongs to the class of pyrrolo[2,3-d]pyrimidines, which are nitrogen-containing heterocycles. This classification highlights its structural features and potential reactivity patterns in organic synthesis and medicinal chemistry.
The synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. In industrial settings, larger quantities of reactants are utilized, and the processes are scaled up while maintaining efficiency and safety standards .
Key structural data includes:
The compound undergoes various chemical reactions:
These reactions yield derivatives where chlorine atoms are replaced or modified, expanding the utility of this compound in organic synthesis .
The mechanism of action for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile primarily involves its role as an intermediate in synthesizing biologically active molecules. It interacts with various biological targets by modulating enzyme activity and influencing signaling pathways within cells.
Research indicates that this compound has been used in synthesizing tofacitinib, a well-known Janus kinase inhibitor. Its effects on cellular processes include inhibiting proliferation in cancer cells by interfering with key signaling pathways that regulate growth and division .
The compound's reactivity is influenced by its functional groups (chlorine and cyano), making it versatile for further chemical modifications. It exhibits typical behavior associated with chlorinated heterocycles.
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile serves as an essential building block in pharmaceutical chemistry. Its applications include:
This compound's significance lies not only in its synthetic utility but also in its potential therapeutic applications that contribute to advancements in medical treatments .
The synthesis of the pyrrolo[2,3-d]pyrimidine core relies on ring transformation/annulation sequences starting from furan precursors. A key approach involves condensing α-hydroxy ketones with malonodinitrile to yield 2-amino-3-cyano-4-alkyl furans. These furans undergo oxidative ring annulation using iodine (I₂) to construct the bicyclic structure, forming 7-hydroxy-pyrrolo[2,3-d]pyrimidine intermediates. This method achieves moderate yields (60–75%) but requires precise temperature control (80–100°C) to avoid decarboxylation or polymerization [1] . Alternative routes employ 1,3-dipolar cycloadditions or transition-metal-catalyzed cyclizations, though these are less efficient for introducing the 5-cyano group directly [5].
Table 1: Ring Annulation Approaches for Pyrrolo[2,3-d]pyrimidine Core
Starting Material | Reagent/Conditions | Intermediate | Yield (%) |
---|---|---|---|
2-Amino-3-cyano-4-alkylfuran | I₂, 80°C, 12 h | 7-Hydroxy-pyrrolo[2,3-d]pyrimidine | 65–70 |
α-Hydroxy ketone + Malonodinitrile | K₂CO₃, EtOH, reflux | 2-Amino-3-cyano-4-alkylfuran | 60–75 |
Chlorination at the 2- and 4-positions is achieved using phosphorus oxychloride (POCl₃) as the primary reagent. The 7-hydroxy-pyrrolo[2,3-d]pyrimidine intermediate undergoes refluxing with POCl₃ (3–5 equiv) at 110°C for 6–12 hours, replacing hydroxyl groups with chlorides. Catalytic N,N-diisopropylethylamine (DIPEA, 0.2 equiv) enhances regioselectivity by neutralizing HCl byproducts. This step yields 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with >85% purity, though over-chlorination can occur if temperatures exceed 115°C [1] [7]. Alternative agents like oxalyl chloride or thionyl chloride are less efficient, requiring longer reaction times (24 h) and yielding <70% product [5]. Purification via column chromatography (ethyl acetate/hexane) or recrystallization (tetrahydrofuran/water) delivers analytical-grade material [1].
Cyanidation at the 5-position employs palladium-catalyzed cyanation or nucleophilic substitution. The optimal method treats 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with zinc cyanide (1.2 equiv) and tetrakis(triphenylphosphine)palladium(0) (5 mol%) in dimethylformamide (DMF) at 100°C for 4 hours. This Suzuki-type coupling achieves 80–85% yield by leveraging Pd(0)/Pd(II) redox cycles to insert the cyano group [5] [6]. Direct electrophilic cyanation using copper(I) cyanide (CuCN) is feasible but requires inert conditions and yields ≤70% due to byproduct formation. Mechanistic studies indicate that the 5-position’s electron deficiency facilitates nucleophilic attack, though competing hydrolysis may occur if moisture is present [9].
Table 2: Cyanidation Methods at the 5-Position
Substrate | Reagent/Catalyst | Conditions | Yield (%) |
---|---|---|---|
5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | Zn(CN)₂, Pd(PPh₃)₄ | DMF, 100°C, 4 h | 80–85 |
2,4-Dichloro-7-tosyl-pyrrolo[2,3-d]pyrimidine | CuCN, K₂CO₃ | NMP, 150°C, 8 h | 60–70 |
Solvent selection critically impacts yield, purity, and scalability. Chlorination benefits from aprotic solvents like toluene or tetrahydrofuran (THF), minimizing hydrolysis of POCl₃. Conversely, cyanation requires polar aprotic solvents (DMF, NMP) to solubilize catalysts and cyanide sources [6] [9]. For amination, water outperforms alcoholic solvents: Reactions in water at 80°C with 0.1 equiv HCl achieve >98% conversion in 6 hours, whereas methanol/ethanol yield solvolysis byproducts (≤5%) under identical conditions [8]. Scalability is enhanced by flow chemistry, where microreactors enable continuous processing of diazotization or hydrogenation steps. This reduces reaction times by 50% and improves temperature control, as demonstrated in PharmaBlock’s ACS Green Chemistry Award-winning manufacturing processes [3].
Table 3: Solvent Optimization for Key Reactions
Reaction | Optimal Solvent | Temperature (°C) | Acid/Base Additive | Byproduct Formation |
---|---|---|---|---|
Halogenation | Toluene | 110 | DIPEA (0.2 equiv) | <5% |
Cyanidation | DMF | 100 | None | 10–15% |
Amination | Water | 80 | HCl (0.1 equiv) | <1% |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: